molecular formula C8H10ClFN2O2S B13249741 N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide

N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide

Cat. No.: B13249741
M. Wt: 252.69 g/mol
InChI Key: HTDLTEDBKLQTEO-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide typically involves the reaction of 4-chloro-2-fluorobenzenesulfonyl chloride with ethylenediamine. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of ethylenediamine attacks the sulfonyl chloride, leading to the formation of the desired sulfonamide compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The aminoethyl group can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: The compound can form Schiff bases through condensation reactions with aldehydes and ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in organic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products Formed

    Nucleophilic Substitution: Substituted sulfonamides.

    Oxidation: Oxidized derivatives of the aminoethyl group.

    Reduction: Reduced derivatives of the aminoethyl group.

    Condensation: Schiff bases and related compounds.

Scientific Research Applications

N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: Used as a precursor in the synthesis of antimicrobial agents and other pharmaceuticals.

    Biological Studies: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Chemical Synthesis: Employed as a building block in the synthesis of complex organic molecules.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their growth inhibition. Additionally, the aminoethyl group can interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-Aminoethyl)-1-aziridineethanamine
  • N-(2-Aminoethyl)-acrylamide

Uniqueness

N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide stands out due to the presence of both chloro and fluoro substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the sulfonamide and aminoethyl groups provides a unique scaffold for the development of novel compounds with potential therapeutic applications.

Properties

Molecular Formula

C8H10ClFN2O2S

Molecular Weight

252.69 g/mol

IUPAC Name

N-(2-aminoethyl)-4-chloro-2-fluorobenzenesulfonamide

InChI

InChI=1S/C8H10ClFN2O2S/c9-6-1-2-8(7(10)5-6)15(13,14)12-4-3-11/h1-2,5,12H,3-4,11H2

InChI Key

HTDLTEDBKLQTEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)S(=O)(=O)NCCN

Origin of Product

United States

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